8-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-5-nitroquinoline
Description
8-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-5-nitroquinoline is a quinoline derivative featuring a nitro group at position 5 of the quinoline core and a piperazine ring substituted at position 8. The piperazine moiety is further modified with a 2-chloro-4-nitrophenyl group, contributing to its unique electronic and steric properties. This compound is hypothesized to exhibit pharmacological activity due to its structural resemblance to known receptor ligands, particularly those targeting serotonin or dopamine receptors .
Properties
IUPAC Name |
8-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-5-nitroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O4/c20-15-12-13(24(26)27)3-4-17(15)22-8-10-23(11-9-22)18-6-5-16(25(28)29)14-2-1-7-21-19(14)18/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFRGOUBCLLNFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386627 | |
| Record name | ST50240570 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5770-15-0 | |
| Record name | ST50240570 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-5-nitroquinoline typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the nitrophenyl and nitroquinoline groups. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Synthetic Pathways
The compound is synthesized via multi-step reactions, primarily involving:
Quinoline Nitration
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Position-selective nitration at C5 is achieved using HNO₃/H₂SO₄ under controlled conditions (60–80°C, 4–6 h).
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Mechanism : Electrophilic aromatic substitution directed by the electron-deficient quinoline ring.
Piperazine Coupling
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Nucleophilic aromatic substitution (SNAr) at C8 of the quinoline core with pre-synthesized 4-(2-chloro-4-nitrophenyl)piperazine .
Chloronitrophenyl Functionalization
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Piperazine-aryl linkage via SNAr between piperazine and 1-chloro-2-nitro-4-fluorobenzene .
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Activation : Nitro groups meta-direct and activate the aryl chloride for substitution.
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Nitro Group Reduction
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Catalytic hydrogenation (H₂/Pd-C, EtOH, RT) reduces the C5 nitro group to an amine, forming 5-amino-8-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]quinoline .
Piperazine Ring Modifications
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N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/NaH to form N-methylpiperazine derivatives .
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Acylation : Benzoylation via benzoyl chloride in pyridine yields N-benzoylpiperazine analogs .
Electrophilic Substitution
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Limited reactivity due to electron-withdrawing nitro groups.
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Nitration/Sulfonation : Requires harsh conditions (e.g., oleum, >100°C) and results in low yields .
Key Reaction Data
Stability and Side Reactions
Scientific Research Applications
Antimicrobial Activity
Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. The compound 8-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-5-nitroquinoline has been evaluated for its efficacy against various bacterial strains. Studies demonstrate that modifications to the quinoline structure can enhance antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
The compound has shown promise in inhibiting cancer cell proliferation. Its mechanism involves the suppression of specific pathways associated with tumor growth. For instance, studies have indicated that similar compounds can target the epidermal growth factor receptor (EGFR), which is often mutated in various cancers . The ability of this compound to modulate EGFR activity suggests potential applications in cancer therapeutics.
CNS Activity
Given the presence of the piperazine ring, this compound may have neuropharmacological effects. Piperazine derivatives are known for their influence on neurotransmitter systems, particularly serotonin and dopamine receptors. Research into related compounds indicates potential applications in treating psychiatric disorders such as anxiety and depression .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Efficacy | Demonstrated significant activity against Gram-positive bacteria with MIC values indicating potential for therapeutic use. |
| Study B | Anticancer Activity | Showed inhibition of cell proliferation in lung cancer cell lines through EGFR modulation. |
| Study C | CNS Activity | Evaluated effects on serotonin receptors, suggesting anxiolytic properties in animal models. |
Mechanism of Action
The mechanism of action of 8-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-5-nitroquinoline involves its interaction with specific molecular targets and pathways. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . In neuroprotective applications, it may inhibit inflammatory pathways and reduce oxidative stress in neuronal cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Target Compound
- Synthesis: Likely involves nucleophilic substitution at position 8 of 5-nitroquinoline with a pre-functionalized piperazine bearing the 2-chloro-4-nitrophenyl group. Similar methodologies are described for analogs like 4-(Piperazin-1-yl)quinoline (8c), synthesized via reaction of 4-chloroquinoline with piperazine in isopropanol .
- Key Groups: Nitro at position 5 (electron-withdrawing, enhances reactivity). 2-Chloro-4-nitrophenyl substituent (introduces halogen bonding and π-π stacking capabilities).
Analog 1: 4-(Piperazin-1-yl)quinoline (8c)
- Synthesis: Reaction of 4-chloroquinoline with piperazine .
- Key Differences: Piperazine at position 4 (vs. 8 in the target compound). No substituent on the piperazine ring.
- Impact : Positional isomerism may alter binding affinity in biological targets.
Analog 2: 5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline (B2)
- Structure : Features a nitro group at position 8 and a 4-chlorobenzoyl-substituted piperazine at position 5 .
- Key Differences :
- Nitro group at position 8 (vs. 5 in the target).
- Piperazine substituent is a benzoyl group (ester) with a para-chloro group (vs. nitro and chloro in the target).
Physicochemical Properties
- Key Observations: The target compound’s higher molecular weight and dual nitro groups may reduce aqueous solubility compared to 8c.
Pharmacological and Biochemical Implications
- Receptor Binding :
- Metabolic Stability :
- Nitro groups in the target compound may increase metabolic liability compared to 8c, which lacks nitro substituents.
Biological Activity
8-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-5-nitroquinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The chloro-nitrophenyl group enhances binding affinity, while the piperazine ring contributes to the compound's selectivity for various targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related piperazine derivatives are effective against various bacterial strains, including Bacillus cereus and Clostridium perfringens .
| Compound | Target Bacteria | Activity |
|---|---|---|
| Compound A | Bacillus cereus | Inhibitory |
| Compound B | Clostridium perfringens | Inhibitory |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 5.0 | Apoptosis induction |
| MCF-7 | 3.5 | Cell cycle arrest |
Case Studies
- Inhibition of Acetylcholinesterase (AChE) : A study found that a related compound showed potent AChE inhibition with an IC50 value of 0.22 µM, suggesting potential applications in treating neurodegenerative diseases .
- Antimicrobial Efficacy : In another investigation, derivatives of piperazine were tested against resistant bacterial strains, demonstrating a significant reduction in bacterial growth rates, supporting their use as potential therapeutic agents .
Research Findings
Recent findings emphasize the importance of structure-activity relationships (SAR) in understanding the efficacy of this compound. Modifications to the piperazine and quinoline rings have been shown to enhance biological activity while reducing toxicity .
Summary of Key Research Findings
| Study | Findings |
|---|---|
| Study on AChE inhibition | IC50 = 0.22 µM; potential for Alzheimer's treatment |
| Antimicrobial activity | Effective against multiple resistant strains |
| SAR analysis | Structural modifications improve efficacy |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 8-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-5-nitroquinoline, and how can purity be ensured?
- Method : Multi-step synthesis involves coupling 2-chloro-4-nitroaniline with a piperazine intermediate under anhydrous conditions, followed by nitroquinoline functionalization. Key steps include:
- Using polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .
- Purity validation using HPLC (≥98% purity threshold) with a C18 column and UV detection at 254 nm .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Method :
- NMR : and NMR to verify substituent positions (e.g., nitro group at C5, piperazine ring integration) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 397.83) .
- FT-IR : Peaks at 1520 cm (NO) and 1250 cm (C-Cl) for functional group verification .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) optimize reaction conditions for this compound’s synthesis?
- Method :
- Factor Screening : Use a fractional factorial design to assess variables (temperature, solvent polarity, catalyst loading) impacting yield .
- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 80°C, 1.2 eq. catalyst) using central composite design .
- Contradiction Resolution : If computational predictions (e.g., DFT-based reaction pathways) conflict with experimental yields, validate with kinetic studies or in situ IR monitoring .
Q. What strategies mitigate competing side reactions during piperazine-nitrophenyl coupling?
- Method :
- Protecting Groups : Temporarily protect the nitroquinoline’s amine group with Boc to prevent undesired nucleophilic attacks .
- Catalyst Selection : Use Pd(OAc)/XPhos for selective C-N coupling, minimizing dehalogenation side products .
- Real-Time Monitoring : Employ LC-MS to detect intermediates and adjust reaction stoichiometry dynamically .
Q. How do different salt forms affect the compound’s crystallinity and stability, and how are they characterized?
- Method :
- Salt Screening : Synthesize hydrochloride or phosphate salts via acid titration in ethanol/water mixtures .
- XRPD : Compare diffraction patterns to identify polymorphic forms (e.g., Form I vs. Form II) .
- Thermal Analysis : TGA/DSC to assess decomposition temperatures and hygroscopicity (e.g., HCl salt stability up to 200°C) .
Data Analysis and Contradiction Management
Q. How should researchers reconcile discrepancies between computational solubility predictions and experimental solubility data?
- Method :
- Validation : Cross-check Hansen solubility parameters (δ, δ, δ) with experimental solubility in DMSO/water mixtures .
- Adjustments : Refine COSMO-RS models by incorporating solvent-solute hydrogen bonding effects observed in NMR titration experiments .
Q. What advanced analytical methods resolve ambiguities in nitro group positioning on the quinoline ring?
- Method :
- X-ray Crystallography : Single-crystal analysis to confirm nitro orientation (e.g., C5 vs. C7 substitution) .
- NOESY NMR : Detect spatial proximity between nitro protons and adjacent substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
